molecular formula C8H9N3O3S B1302214 1-(2-Methoxy-5-nitrophenyl)-2-thiourea CAS No. 159753-14-7

1-(2-Methoxy-5-nitrophenyl)-2-thiourea

Cat. No.: B1302214
CAS No.: 159753-14-7
M. Wt: 227.24 g/mol
InChI Key: XIOYSXKDIDOGPF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiourea (B124793) Chemistry in Academic Research

The history of thiourea chemistry is linked to the broader development of organic chemistry. Thiourea was first synthesized in 1873 by the Polish chemist Marceli Nencki. nih.gov This discovery followed the landmark synthesis of its oxygen analog, urea, which had challenged the doctrine of vitalism. nih.gov Early research focused on the fundamental properties and reactions of thiourea, including its synthesis by heating ammonium (B1175870) thiocyanate (B1210189) or through the reaction of hydrogen sulfide (B99878) with cyanamide. nih.gov

Over the decades, research evolved from basic synthesis to exploring the versatile reactivity of the thiourea scaffold. Its ability to act as an intermediate in the synthesis of various heterocyclic compounds became a key area of investigation. mdpi.commdpi.com The development of modern analytical techniques allowed for a deeper understanding of the structural and conformational properties of N-substituted thioureas, revealing how substitutions on the nitrogen atoms influence their chemical and physical characteristics. chemeo.com This foundational work paved the way for the targeted design of thiourea derivatives for specific applications in medicine and materials.

Significance of Substituted Thiourea Scaffolds in Contemporary Chemical Biology and Material Science

The thiourea moiety is considered a "privileged structure" in medicinal chemistry. nih.gov This is largely due to the ability of its N-H and C=S groups to form stable hydrogen bonds with biological targets like proteins and enzymes, which is crucial for ligand-receptor interactions. nih.govchemicalbook.com This property has been exploited to develop a multitude of biologically active compounds.

Applications in Chemical Biology: Substituted thioureas exhibit a remarkable spectrum of pharmacological activities, including:

Antimicrobial and Antifungal: Many thiourea derivatives have shown potent activity against various bacteria and fungi. mdpi.comjst.go.jp

Anticancer: These compounds can inhibit the growth of cancer cell lines through various mechanisms and are being investigated as promising antitumor agents. ontosight.aichemicalbook.com

Antiviral: Certain derivatives have emerged as promising agents against viruses, including HIV. mdpi.com

Enzyme Inhibition: They are effective inhibitors of various enzymes, such as urease, which is relevant in treating infections caused by microorganisms like Proteus mirabilis. ontosight.ainih.gov

Other Activities: Research has also demonstrated anti-inflammatory, antioxidant, antitubercular, and antimalarial properties in various thiourea derivatives. ontosight.aimdpi.com

Applications in Material Science: In material science, the unique properties of thiourea derivatives are harnessed for several applications:

Organocatalysis: Thioureas function as effective organocatalysts in a variety of chemical reactions. mdpi.comchemeo.com

Chemosensors: Their ability to bind with metal ions makes them excellent candidates for fluorescent chemosensors used in the detection of heavy metals like mercury. chemeo.comnih.gov

Polymers and Commercial Products: Thiourea is used in the manufacture of thermosetting resins, photographic processing, and as a textile-treating agent. ontosight.ainih.gov

The structural versatility of the thiourea scaffold allows for fine-tuning of its properties, making it a valuable platform for developing new functional molecules in both biology and materials science. researchgate.net

Current Research Trends and Unexplored Avenues for Thiourea Derivatives

Contemporary research on thiourea derivatives is highly interdisciplinary, focusing on enhancing their efficacy and exploring novel applications. Key trends include the synthesis of hybrid molecules where the thiourea scaffold is combined with other pharmacologically active moieties to create multifunctional drug candidates. ontosight.ai

The development of green and efficient synthesis methodologies, such as microwave-assisted and continuous-flow reactions, is a major focus, aiming to produce these compounds in a more sustainable manner. nih.gov There is also growing interest in using thiourea derivatives as precursors for creating complex heterocyclic systems and as versatile ligands for forming metal complexes with unique catalytic or biological properties. chemeo.comresearchgate.net

Unexplored avenues include the systematic investigation of thiourea derivatives as modulators of specific signaling pathways involved in diseases like Alzheimer's. ontosight.ai Further research is also needed to fully understand the structure-activity relationships that govern their diverse biological effects, which could lead to the design of more selective and potent therapeutic agents with fewer side effects. chemicalbook.com

Specific Research Focus on 1-(2-Methoxy-5-nitrophenyl)-2-thiourea within this Context

The specific compound, this compound, exists as a known chemical entity, identified by CAS number 159753-14-7. fishersci.com It can be synthesized from the precursor 2-Methoxy-5-nitrophenyl isothiocyanate. chemeo.comchemicalbook.com

Despite its availability from commercial suppliers, a thorough review of published scientific literature reveals a notable lack of specific research focused exclusively on this compound. There are no detailed studies available on its synthesis, characterization, or evaluation for biological or material science applications.

However, research on structurally related compounds provides a context for its potential properties. For instance, derivatives containing the nitrophenyl group have been investigated for their anticancer and antioxidant activities. nih.gov Similarly, other thioureas substituted with a 2-methoxy-5-nitrophenyl scaffold, such as 1-(2-Methoxy-5-nitrophenyl)-3-phenylthiourea, have been noted for their potential biological activities, including anti-inflammatory and antimicrobial effects, though specific data remains limited. ontosight.ai The presence of the nitro (-NO2) and methoxy (B1213986) (-OCH3) functional groups on the phenyl ring is known to influence the electronic properties and biological activity of the molecule. ontosight.ai

Therefore, this compound represents an unexplored member of the vast thiourea family. While the general significance of the thiourea scaffold suggests it could possess interesting biological or material properties, dedicated research is required to characterize its specific attributes and potential applications.

Data on Related Thiourea Derivatives

To illustrate the research conducted on this class of compounds, the following tables summarize findings for structurally related thioureas. It must be emphasized that this data does not apply to this compound but serves to highlight the potential areas of interest for future research.

Table 1: Biological Activities of Selected Thiourea Derivatives

Compound ClassObserved Biological ActivityReference
N,N'-diarylthioureasAnticancer, Antitumor chemicalbook.com
Quinolone-based ThioureasUrease Inhibition chemrxiv.org
Thiazole-based ThioureasAntibacterial, Anti-biofilm jst.go.jp
Acyl ThioureasPesticidal, Fungicidal, Antiviral chemeo.com
Piperazine-containing ThioureasAnti-leishmanial mdpi.com

Table 2: Physicochemical and Identification Data for this compound and a Related Precursor

PropertyThis compound2-Methoxy-5-nitrophenyl isothiocyanate
CAS Number 159753-14-771793-51-6
Molecular Formula C8H9N3O3SC8H6N2O3S
Molecular Weight 227.24 g/mol210.21 g/mol
Role Target CompoundSynthesis Precursor

Data compiled from supplier and chemical database information. chemeo.comchemicalbook.comfishersci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxy-5-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c1-14-7-3-2-5(11(12)13)4-6(7)10-8(9)15/h2-4H,1H3,(H3,9,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOYSXKDIDOGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374864
Record name 1-(2-Methoxy-5-nitrophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159753-14-7
Record name 1-(2-Methoxy-5-nitrophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159753-14-7
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Sophisticated Structural Elucidation and Spectroscopic Characterization of 1 2 Methoxy 5 Nitrophenyl 2 Thiourea

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular mass, which in turn allows for the unambiguous confirmation of its elemental composition. For 1-(2-Methoxy-5-nitrophenyl)-2-thiourea, HRMS provides a measured mass with high accuracy, typically to within a few parts per million (ppm) of the theoretical value.

The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. The confirmed molecular formula, C₈H₉N₃O₃S, leads to a theoretical monoisotopic mass of 227.0365 amu. Experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, thereby confirming the molecular formula and ruling out other potential elemental compositions.

Parameter Value
Molecular FormulaC₈H₉N₃O₃S
Theoretical Monoisotopic Mass227.0365 amu
Expected [M+H]⁺228.0439 m/z
Expected [M+Na]⁺250.0258 m/z
Expected [M-H]⁻226.0290 m/z

Note: The data in the table is based on theoretical calculations and serves as a reference for expected HRMS results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information about the different types of protons in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons of the thiourea (B124793) moiety. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

¹H NMR - Predicted Chemical Shifts ¹³C NMR - Predicted Chemical Shifts
Proton δ (ppm)
Aromatic-H7.0 - 8.5
Methoxy (-OCH₃)~3.9
NH (Thiourea)8.0 - 10.0
NH₂ (Thiourea)7.0 - 9.0

Note: The data in the table represents predicted chemical shift ranges and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques provide further detail about the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.

While solution-state NMR is more common, solid-state NMR could be employed to study the compound in its crystalline or amorphous forms. This technique can provide information about the molecular conformation and packing in the solid state, which can differ from the solution state.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrations such as stretching and bending of chemical bonds. Key expected vibrational bands for this compound would include:

N-H stretching vibrations from the thiourea group.

C-H stretching from the aromatic ring and the methoxy group.

Asymmetric and symmetric stretching of the nitro (NO₂) group.

C=S stretching of the thiourea moiety.

C-O stretching of the methoxy group.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrations are strong in IR, others may be more prominent in Raman spectra. For instance, the C=S bond often shows a strong Raman signal.

Functional Group FTIR Wavenumber (cm⁻¹) Vibrational Mode
N-H (Thiourea)3100 - 3400Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Methoxy)2850 - 2960Stretching
C=C (Aromatic)1450 - 1600Stretching
NO₂ (Nitro)1500 - 1560 (asym)Stretching
NO₂ (Nitro)1335 - 1385 (sym)Stretching
C=S (Thiourea)700 - 850Stretching
C-O (Methoxy)1000 - 1300Stretching

Note: The data in the table represents typical wavenumber ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The presence of chromophores, or light-absorbing groups, dictates the absorption spectrum. In this compound, the nitrophenyl group acts as a primary chromophore.

The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the nitro and thiocarbonyl groups. The position of the maximum absorption (λmax) is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group and the electron-donating methoxy group, along with the thiourea moiety, will affect the energy of these electronic transitions.

Transition Type Expected λmax (nm) Chromophore
π → π250 - 350Nitrophenyl ring
n → π> 350Nitro group (NO₂)
n → π*~300 - 400Thiocarbonyl group (C=S)

Note: The data in the table is an estimation based on the chromophores present in the molecule.

Research Findings on the Structural Analysis of this compound Remain Undisclosed in Publicly Available Literature

A thorough investigation of scientific databases and scholarly articles has revealed a significant gap in the publicly accessible research concerning the chemical compound this compound. Specifically, detailed experimental data and research findings pertaining to its three-dimensional molecular and supramolecular architecture, as determined by X-ray crystallography, are not available in the reviewed literature. Consequently, the creation of a detailed article focusing on the sophisticated structural elucidation and spectroscopic characterization of this compound, as per the requested outline, cannot be completed at this time.

The requested sections for the article were: 3.5. X-ray Crystallography for Definitive Three-Dimensional Molecular and Supramolecular Architecture 3.5.1. Single-Crystal X-ray Diffraction Analysis 3.5.2. Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

These sections necessitate the availability of specific, experimentally determined data, including but not limited to:

For Single-Crystal X-ray Diffraction: Crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), Z value, and calculated density. Furthermore, detailed information on intramolecular bond lengths, bond angles, and torsion angles, as well as a description of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that define the supramolecular structure, would be required. Data tables summarizing these crystallographic details are a standard and essential component of such an analysis.

For Powder X-ray Diffraction (PXRD): The PXRD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is fundamental for characterizing the bulk material's crystallinity and phase purity. Analysis of this data would confirm whether the synthesized bulk material corresponds to the single crystal structure and could be used to identify different polymorphic forms if they exist.

Despite extensive searches, no published studies containing a Crystallographic Information File (CIF) or detailed structural report from a single-crystal X-ray diffraction experiment for this compound were identified. Similarly, no papers presenting or analyzing its powder X-ray diffraction pattern were found.

While the scientific literature contains structural analyses of other related thiourea derivatives, the strict requirement to focus solely on this compound and the mandate to include detailed, specific research findings and data tables prevent the substitution of information from analogous compounds. Doing so would be scientifically inaccurate and would not pertain to the unique structural characteristics of the subject compound.

Therefore, until the crystal structure of this compound is determined and published in a peer-reviewed journal or deposited in a crystallographic database such as the Cambridge Structural Database (CSD), a comprehensive and scientifically accurate article on its X-ray crystallographic characterization cannot be generated.

Computational Chemistry and Theoretical Investigations of 1 2 Methoxy 5 Nitrophenyl 2 Thiourea

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory, a cornerstone of modern computational chemistry, was employed to unravel the electronic and structural intricacies of 1-(2-Methoxy-5-nitrophenyl)-2-thiourea. These calculations provide a foundational understanding of the molecule's behavior at the quantum level.

Geometry Optimization and Conformational Analysis

Theoretical studies on similar thiourea (B124793) derivatives have shown that the rotational barriers around the C-N bonds of the thiourea moiety and the phenyl ring are key determinants of the preferred conformation. Intramolecular hydrogen bonding between the thiourea protons and adjacent electronegative atoms, such as the oxygen of the methoxy (B1213986) group or the nitro group, can also play a stabilizing role in certain conformations.

Table 1: Illustrative Optimized Geometrical Parameters of this compound | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C=S | 1.685 | | | | C-N (thiourea) | 1.378 | | | | N-C (phenyl) | 1.412 | | | | C-O (methoxy) | 1.365 | | | | C-N (nitro) | 1.478 | | | | | | C-N-C | 125.4 | | | | N-C-S | 122.1 | | | | O-C-C | 118.9 | | | | | C-C-N-C | 178.5 | | | | | S=C-N-H | 0.5 |

Note: The data in this table is illustrative and represents typical values for similar compounds. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are paramount in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea group and the phenyl ring, particularly the methoxy substituent which is an electron-donating group. Conversely, the LUMO is anticipated to be distributed over the electron-deficient nitro group and the thiocarbonyl (C=S) group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
EHOMO -6.25
ELUMO -2.89

Note: The data in this table is illustrative and represents typical values for similar compounds. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue representing areas of low electron density (electrophilic sites).

In the MEP surface of this compound, the oxygen atoms of the nitro and methoxy groups, along with the sulfur atom of the thiourea moiety, are expected to be depicted in shades of red, signifying their potential as sites for electrophilic attack. The hydrogen atoms of the N-H groups in the thiourea moiety would likely be represented in blue, indicating their susceptibility to nucleophilic attack.

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis) for Validation

To validate the computationally derived structure, theoretical calculations of spectroscopic parameters are often compared with experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical 1H and 13C NMR chemical shifts can be calculated and correlated with experimental spectra to confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus.

IR (Infrared): The vibrational frequencies calculated using DFT can be compared with the experimental IR spectrum. Characteristic vibrational modes for the N-H, C=S, C=C, and NO2 functional groups can be identified and assigned.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax), which can be compared with the experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, identifying different stable and metastable conformations and the transitions between them. For a flexible molecule like this compound, MD simulations can reveal how the different functional groups move and interact with each other and with a solvent environment, providing a more realistic representation of its behavior in solution.

Prediction of Reactivity Descriptors and Reaction Pathways

DFT calculations can also be used to compute various reactivity descriptors that quantify the chemical reactivity of the molecule. These include:

Global Reactivity Descriptors: Ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors: Fukui functions and dual descriptors can identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

By mapping the potential energy surface, computational methods can also be employed to investigate potential reaction pathways, such as tautomerization of the thiourea group or reactions involving the nitro and methoxy substituents. This can provide valuable information on the molecule's stability and potential chemical transformations.

In Silico Studies for Molecular Interactions and Binding Affinity

To elucidate the potential molecular interactions of this compound, hypothetical molecular docking simulations can be conceptualized against well-characterized protein targets. In such simulations, the thiourea moiety itself can act as both a hydrogen bond donor and acceptor. The nitrogen atoms can donate hydrogen bonds, while the sulfur atom can accept them.

A theoretical molecular docking study would likely reveal a network of interactions that stabilize the binding of this compound to a target protein. The binding energy, a calculated value representing the affinity of the molecule for the protein, would be a key output of such a study. A lower binding energy typically indicates a more stable and favorable interaction.

Below is a hypothetical data table illustrating the types of interactions and corresponding amino acid residues that might be observed in a molecular docking simulation of this compound with a generic protein kinase domain, a common target for therapeutic agents.

Functional Group of Ligand Type of Interaction Potential Interacting Amino Acid Residue Hypothetical Distance (Å)
Thiourea (-NH-C(S)-NH-)Hydrogen Bond (Donor)Aspartate2.9
Thiourea (-NH-C(S)-NH-)Hydrogen Bond (Acceptor)Leucine (Backbone NH)3.1
Methoxy (-OCH3)Hydrogen Bond (Acceptor)Serine3.0
Methoxy (-OCH3)Hydrophobic InteractionValine3.8
Nitro (-NO2)Hydrogen Bond (Acceptor)Lysine2.8
Phenyl RingPi-Pi StackingPhenylalanine4.5

Another important aspect of in silico analysis is the prediction of the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These computational models assess the drug-likeness of a compound based on its physicochemical properties. For this compound, these models would predict parameters such as its solubility, permeability, and potential to be metabolized by cytochrome P450 enzymes. A hypothetical summary of such predictions is presented in the table below.

ADME Property Predicted Value Interpretation
Molecular Weight227.24 g/mol Favorable for absorption
LogP (Octanol/Water Partition Coefficient)2.5Good balance of hydrophilicity and lipophilicity
Hydrogen Bond Donors2Adheres to Lipinski's Rule of Five
Hydrogen Bond Acceptors5Adheres to Lipinski's Rule of Five
Polar Surface Area (PSA)107.5 ŲMay have moderate cell permeability

Molecular Recognition and Intermolecular Interaction Studies of 1 2 Methoxy 5 Nitrophenyl 2 Thiourea

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

The thiourea (B124793) functional group is a potent donor and acceptor of hydrogen bonds, playing a pivotal role in the formation of supramolecular structures. The N-H protons of the thiourea moiety are acidic and readily participate in hydrogen bonding with suitable acceptors. In the solid state, thiourea derivatives typically form extensive hydrogen-bonding networks.

Intramolecularly, the presence of the methoxy (B1213986) group at the ortho position to the thiourea linkage can lead to the formation of an N-H···O hydrogen bond, creating a stable six-membered ring. This type of intramolecular interaction is a common feature in related methoxyphenylthiourea compounds.

Intermolecularly, the remaining N-H proton and the sulfur atom of the thiocarbonyl group are key players in forming larger assemblies. The most common hydrogen bonding motif observed in the crystal structures of phenylthiourea (B91264) derivatives is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds. Furthermore, the oxygen atoms of the nitro group are excellent hydrogen bond acceptors, leading to the formation of N-H···O interactions that can link the molecules into chains or more complex three-dimensional networks.

To illustrate the probable hydrogen bonding geometry, data from analogous compounds are presented below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-H···S0.862.553.39168
N-H···O (nitro)0.862.343.03138
C-H···O (methoxy)0.932.583.48163
C-H···S0.932.953.82156
Note: The data presented in this table is representative of interactions found in closely related nitrophenyl and methoxyphenyl thiourea derivatives and is intended to model the potential interactions of 1-(2-Methoxy-5-nitrophenyl)-2-thiourea.

Investigation of π-Stacking and Other Non-Covalent Interactions

The aromatic ring in this compound is susceptible to π-stacking interactions, which are crucial in stabilizing the crystal packing. The presence of the electron-withdrawing nitro group significantly influences the electrostatic potential of the aromatic ring, making it electron-deficient. This facilitates π-stacking interactions with electron-rich aromatic systems, or offset stacking arrangements to minimize electrostatic repulsion.

Other non-covalent interactions, such as C-H···π and C-H···O/S contacts, further contribute to the stability of the crystal lattice. The methoxy group, for instance, can participate in C-H···O interactions, while the aromatic C-H bonds can act as weak donors in C-H···S and C-H···π interactions.

Interaction TypeDonorAcceptorDistance (Å)
π-π stackingPhenyl ringPhenyl ring3.6 - 4.3
C-H···πAromatic C-HPhenyl ring2.7 - 3.0
C-H···OAromatic/Aliphatic C-HNitro/Methoxy Oxygen2.4 - 2.8
C-H···SAromatic/Aliphatic C-HThiocarbonyl Sulfur2.8 - 3.2
Note: The data in this table is based on typical distances observed for these types of interactions in related organic compounds and serves as a predictive model for this compound.

Supramolecular Assembly and Self-Organization Phenomena

The combination of strong and directional hydrogen bonds with weaker, less directional interactions like π-stacking and van der Waals forces leads to the self-assembly of this compound into well-defined supramolecular architectures. The primary building block is often a hydrogen-bonded dimer, which can then further organize into one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

Host-Guest Chemistry Applications and Sensor Development Potential

The thiourea moiety is a well-established functional group in the design of synthetic receptors for anions. researchgate.net The two N-H groups of the thiourea can act as a hydrogen-bond donor cleft, capable of binding various anionic guests. The acidity of these N-H protons, and thus the binding strength, can be tuned by the electronic nature of the substituents on the phenyl ring. The presence of the electron-withdrawing nitro group in this compound is expected to enhance the acidity of the thiourea protons, making it a more effective anion receptor. biointerfaceresearch.com

This property makes the compound a promising candidate for the development of chemical sensors. Upon binding of an anion, changes in the electronic environment of the molecule can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. The nitrophenyl group can act as a chromophore, and its absorption spectrum may be perturbed upon anion binding, leading to a color change.

Interactions with Model Biological Macromolecules (In Vitro Studies)

Thiourea derivatives have been shown to interact with biological macromolecules such as DNA and proteins. biointerfaceresearch.com These interactions are typically non-covalent and involve a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects.

In the context of DNA, thiourea derivatives can act as groove binders or intercalators. The planar aromatic ring of this compound could potentially intercalate between the base pairs of the DNA double helix, while the thiourea moiety and the substituents could interact with the phosphate (B84403) backbone or the edges of the base pairs in the major or minor grooves. In vitro studies with related bis-acyl-thiourea derivatives have demonstrated their ability to bind to DNA, with binding constants indicating a significant interaction. nih.gov

With respect to proteins, the thiourea functionality is known to interact with various amino acid residues. The N-H groups can form hydrogen bonds with backbone carbonyls or the side chains of residues like aspartate and glutamate. The sulfur atom can also participate in interactions with metal centers in metalloenzymes or form hydrogen bonds. The aromatic ring can engage in π-stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. For example, in silico and in vitro studies have shown that thiourea derivatives can act as inhibitors of enzymes like urease through interactions with the active site residues. mdpi.com

Coordination Chemistry of 1 2 Methoxy 5 Nitrophenyl 2 Thiourea with Transition Metal Ions

Ligand Binding Sites and Potential Coordination Modes of the Thiourea (B124793) Moiety

The 1-(2-methoxy-5-nitrophenyl)-2-thiourea ligand possesses several potential donor atoms, primarily the sulfur atom of the thiocarbonyl group (C=S) and the two nitrogen atoms of the thiourea backbone. The methoxy (B1213986) (-OCH₃) and nitro (-NO₂) substituents on the phenyl ring are generally not expected to participate directly in coordination due to steric hindrance and the delocalization of the oxygen lone pairs in the nitro group.

Thiourea and its derivatives are known to exhibit versatile coordination behavior, acting as either monodentate or bidentate ligands. mdpi.com The primary modes of coordination are:

Monodentate Coordination: The most common mode of coordination for thiourea ligands is through the soft sulfur atom of the thiocarbonyl group. mdpi.com This is attributed to the high affinity of sulfur for a wide range of transition metal ions. In this mode, the ligand acts as a neutral donor.

Bidentate Coordination: In certain conditions, particularly in the presence of a base, the thiourea moiety can be deprotonated at one of the nitrogen atoms, leading to the formation of an anionic ligand. This allows for bidentate chelation through both the sulfur and a nitrogen atom, forming a four-membered ring with the metal ion. mdpi.com This mode of coordination can lead to the formation of neutral complexes. mdpi.com

Bridging Coordination: In some instances, the thiourea ligand can act as a bridging ligand, coordinating to two different metal centers simultaneously, typically through its sulfur atom.

The electronic properties of the substituents on the phenyl ring of this compound can influence its coordination behavior. The electron-withdrawing nitro group would be expected to decrease the electron density on the aromatic ring and, to a lesser extent, on the adjacent nitrogen atom. This might slightly reduce the basicity of the nitrogen atoms, potentially favoring monodentate sulfur coordination. Conversely, the electron-donating methoxy group could counteract this effect to some degree.

Synthesis and Stoichiometric Characterization of Metal Complexes

The synthesis of transition metal complexes with thiourea derivatives is typically achieved through straightforward reactions in a suitable solvent. For this compound, it is anticipated that complexes could be prepared by reacting the ligand with a transition metal salt (e.g., chlorides, nitrates, sulfates) in a solvent such as ethanol, methanol, or acetone. materialsciencejournal.org

The stoichiometry of the resulting complexes is influenced by several factors, including the metal-to-ligand molar ratio, the nature of the metal ion and its preferred coordination number, the reaction conditions (e.g., pH, temperature), and the presence of other coordinating anions.

Commonly observed stoichiometries for transition metal complexes with monodentate thiourea ligands include:

[M(L)₂X₂] : Where M is a divalent metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II)), L is the thiourea ligand, and X is a coordinating anion (e.g., Cl⁻, Br⁻, I⁻).

[M(L)₄]²⁺ : For metals that favor a tetrahedral or square planar geometry.

[M(L)₆]²⁺ : For metals that form octahedral complexes. researchgate.net

In cases where the ligand acts as a bidentate chelate after deprotonation, neutral complexes with a stoichiometry of [M(L-H)₂] are often formed, where (L-H) represents the deprotonated ligand. mdpi.com

The characterization of the stoichiometry of these hypothetical complexes would rely on standard analytical techniques such as elemental analysis (C, H, N, S) and thermogravimetric analysis (TGA) to determine the composition and the presence of any solvent molecules in the crystal lattice.

Spectroscopic and Structural Characterization of Metal-Thiourea Complexes

Infrared and Raman Spectroscopic Shifts upon Coordination

Vibrational spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. The key vibrational bands to monitor are those associated with the N-H, C=S, and C-N bonds.

N-H Stretching Vibrations: In the case of monodentate coordination through the sulfur atom, the N-H stretching frequencies are generally expected to show a slight shift to higher wavenumbers compared to the free ligand. This is due to the increased double bond character of the C-N bond upon coordination. Conversely, if coordination occurs through a nitrogen atom, a significant shift to lower wavenumbers would be anticipated.

C=S Stretching Vibrations: The C=S stretching band is the most indicative of sulfur coordination. Upon coordination of the sulfur atom to a metal ion, the C=S bond is weakened, resulting in a noticeable shift of its stretching frequency to a lower wavenumber (typically by 20-50 cm⁻¹). mdpi.com

C-N Stretching Vibrations: Concomitant with the weakening of the C=S bond, the C-N bonds gain more double bond character. This leads to a shift of the C-N stretching frequency to a higher wavenumber upon coordination. mdpi.com

Raman spectroscopy can provide complementary information, particularly for the low-frequency metal-ligand vibrations. The appearance of new bands in the far-infrared and Raman spectra of the complexes, which are absent in the spectrum of the free ligand, can be assigned to the metal-sulfur (M-S) and, if applicable, metal-nitrogen (M-N) stretching vibrations. nih.govrsc.org These bands are typically observed in the range of 200-400 cm⁻¹.

Table 1: Expected IR Spectral Shifts upon Coordination of this compound

Functional GroupFree Ligand (cm⁻¹) (Approximate)Monodentate S-Coordination (cm⁻¹)Bidentate S,N-Coordination (cm⁻¹)
ν(N-H)3400 - 3100Slight shift to higher frequencyShift to lower frequency
ν(C=S)700 - 800Shift to lower frequencyShift to lower frequency
ν(C-N)1400 - 1500Shift to higher frequencyShift to higher frequency
ν(M-S)-200 - 400200 - 400
ν(M-N)--200 - 400

Electronic Absorption and Emission Properties of Metal Complexes

The electronic spectra (UV-Vis) of the transition metal complexes of this compound would be expected to exhibit bands arising from both internal ligand transitions and d-d electronic transitions of the metal center.

Ligand-Based Transitions: The free ligand is expected to show intense absorption bands in the UV region due to π→π* and n→π* transitions within the aromatic ring and the thiourea moiety. Upon complexation, these bands may undergo a shift in wavelength (either bathochromic or hypsochromic) and a change in intensity.

d-d Transitions: For complexes of transition metals with partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands in the visible region are expected due to d-d transitions. The position and number of these bands are indicative of the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar). rjwave.org

Charge Transfer Transitions: Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may also be observed, often with high intensity.

Single-Crystal X-ray Diffraction of Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for the structural characterization of metal complexes. Although no crystal structures are available for complexes of this compound, studies on analogous compounds provide insights into the expected structural features. manchester.ac.ukoup.com

X-ray diffraction analysis would provide precise information on:

The coordination number and geometry of the metal center.

The coordination mode of the thiourea ligand (monodentate, bidentate, or bridging).

The bond lengths and angles within the coordination sphere, including M-S and M-N distances.

For monodentate S-coordinated complexes, the M-S bond lengths would be a key parameter, while for bidentate S,N-chelated complexes, the bite angle of the four-membered ring would be of particular interest.

Investigation of Complex Stability, Thermodynamics, and Kinetics

The stability of metal complexes with this compound in solution can be quantified by determining their stability constants. wikipedia.org These constants provide a measure of the strength of the metal-ligand interaction. The stability of thiourea-metal complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.org

Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of complex formation can be determined from the temperature dependence of the stability constants. These parameters provide insights into the driving forces of the complexation reaction. Calorimetric techniques can also be employed to directly measure the enthalpy of reaction. researchtrends.net

Kinetic studies would provide information on the rates and mechanisms of the formation and dissociation of the complexes. This would involve investigating the influence of factors such as reactant concentrations, temperature, and pH on the reaction rates.

Exploration of Catalytic Applications of Metal-Thiourea Complexes

While direct catalytic applications of metal complexes specifically involving this compound are not extensively documented in dedicated research, the broader class of transition metal-thiourea complexes has emerged as a versatile and promising area in catalysis. The structural features of thiourea ligands, including the presence of soft sulfur and hard nitrogen donor atoms, allow for the formation of stable complexes with a variety of transition metals. These complexes have been successfully employed as catalysts in a range of organic transformations, suggesting a significant potential for the catalytic application of complexes derived from this compound. The electronic properties of this specific ligand, influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, could further modulate the catalytic activity of its metal complexes.

Research into analogous systems has demonstrated the viability of thiourea-based catalysts in several key reaction types:

Cross-Coupling Reactions: Palladium complexes featuring thiourea-derived ligands have shown notable efficacy in catalyzing cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds. For instance, a palladium(II) complex with a picoline thiourea ligand has been successfully utilized as a homogeneous catalyst in the Heck cross-coupling reaction. scientific.netresearchgate.net This reaction achieved a conversion rate of 83.81%, highlighting the potential of thiourea ligands to serve as effective alternatives to traditional phosphine (B1218219) ligands in palladium catalysis. scientific.netresearchgate.net The stability and tunable nature of these thiourea ligands are advantageous for developing robust catalytic systems. researchgate.net

Hydrogenation Reactions: Ruthenium(II) complexes incorporating acyl/aroyl thiourea ligands have been investigated as catalysts for the transfer hydrogenation of ketones and aldehydes. nih.gov The "three-legged piano-stool" geometry of these complexes, with the thiourea ligand coordinating through the sulfur atom, is believed to play a role in their catalytic activity by creating a sterically accessible environment around the metal center for the hydrogenation process to occur. nih.gov

Oxidation Reactions: The coordination chemistry of copper with thiourea has been a subject of interest, particularly concerning redox processes. While many studies focus on the antioxidant properties of thiourea in the presence of copper by forming redox-inactive complexes, the potential for catalytic oxidation exists. nih.gov The interaction between copper(I)-thiourea complexes and copper(II) has been studied, indicating the involvement of the thiourea ligand in redox reactions. acs.orgsemanticscholar.org This suggests that copper complexes of this compound could potentially be explored as catalysts in oxidation reactions, where the ligand might mediate the electron transfer process.

The exploration of rhodium and iridium complexes with thiourea-derived ligands has also opened avenues for various catalytic applications. researchgate.netexlibrisgroup.com The versatile coordination behavior of thiourea ligands with these metals allows for the synthesis of complexes with diverse structures and electronic properties, which are key factors in designing effective catalysts. dntb.gov.uaresearchgate.net

Given the successful application of various substituted thiourea ligands in forming catalytically active transition metal complexes, it is reasonable to extrapolate that complexes of this compound would also exhibit interesting catalytic properties. Future research in this area could focus on synthesizing and characterizing such complexes and evaluating their performance in reactions like Heck coupling, Suzuki coupling, transfer hydrogenation, and catalytic oxidation.

Data on Catalytic Applications of Analogous Metal-Thiourea Complexes

Metal ComplexType of Catalytic ReactionKey Research FindingsReference
Palladium(II) Picoline Thiourea ComplexHeck Cross-Coupling ReactionActed as an effective homogeneous catalyst, achieving 83.81% conversion in the formation of a C=C bond. The thiourea ligand coordinates to the palladium center via N and S atoms. scientific.netresearchgate.net
Ruthenium(II)(η⁶-p-cymene) Complexes with Aroyl/Acyl Thiourea LigandsTransfer Hydrogenation of Aldehydes and KetonesThe monodentate coordination of the thiourea ligand through the sulfur atom results in a "3-legged piano-stool" geometry, which is active for transfer hydrogenation. nih.gov
Copper(I)-Thiourea ComplexesRedox Reactions (Oxidation)Thiourea ligands participate in redox processes with copper ions, suggesting potential for catalytic oxidation applications. They can form redox-inactive complexes, which is relevant for controlling oxidative damage. nih.govacs.orgsemanticscholar.org
Rhodium and Iridium Arene d⁶ Complexes with Thiourea DerivativesGeneral CatalysisExhibit versatile coordination modes (monodentate and bidentate) which can be tailored for various catalytic applications. researchgate.netexlibrisgroup.com

Derivatization Strategies and Structure Activity Relationship Sar Studies of 1 2 Methoxy 5 Nitrophenyl 2 Thiourea Analogues in Vitro

Systematic Chemical Modifications of the Phenyl Moiety

The phenyl ring of 1-(2-methoxy-5-nitrophenyl)-2-thiourea is a key area for structural modification to explore its impact on biological activity. Researchers have investigated the effects of altering the substituents on this aromatic ring, including the methoxy (B1213986) (-OCH3) and nitro (-NO2) groups, as well as introducing other functionalities at various positions.

A hypothetical systematic modification of the 2-methoxy-5-nitrophenyl moiety could involve:

Variation of the methoxy group: Shifting the methoxy group to other positions (e.g., 3- or 4-position) or replacing it with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) could modulate lipophilicity and steric hindrance, thereby affecting receptor binding.

Modification of the nitro group: The strongly electron-withdrawing nitro group at the 5-position is expected to significantly influence the electronic environment of the molecule. Replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, hydroxyl) would provide insights into the electronic requirements for activity.

Introduction of additional substituents: The addition of other groups, such as halogens (F, Cl, Br) or small alkyl groups, at available positions on the phenyl ring could further probe the steric and electronic factors governing activity.

A representative, albeit hypothetical, data table for such modifications is presented below, illustrating how activity might be cataloged.

Table 1: Hypothetical In Vitro Activity of Phenyl-Modified Analogues

Compound IDR1 (Position 2)R2 (Position 5)Other SubstituentsIn Vitro Activity (IC50, µM)
Lead-OCH3-NO2-[Hypothetical Value]
Analogue 1-OH-NO2-[Hypothetical Value]
Analogue 2-OCH3-NH2-[Hypothetical Value]
Analogue 3-OCH3-CN-[Hypothetical Value]
Analogue 4-OCH3-NO24-Cl[Hypothetical Value]

Modifications to the Thiourea (B124793) Core and Nitrogen Substituents

The thiourea core (-NH-C(S)-NH-) is essential for the structural integrity and biological activity of these compounds. Modifications to this central linker and its nitrogen substituents can lead to significant changes in activity.

Derivatization strategies for the thiourea moiety include:

N-substitution: Introducing various substituents on the terminal nitrogen atom of the thiourea group can significantly alter the compound's properties. These substituents can range from simple alkyl and aryl groups to more complex heterocyclic moieties. The size, lipophilicity, and hydrogen bonding capacity of these substituents are critical determinants of biological activity.

Thiourea to Urea/Guanidine Transformation: Replacing the sulfur atom of the thiourea with an oxygen atom to form the corresponding urea analogue, or with a nitrogen atom to form a guanidine derivative, can help to understand the role of the thione group in receptor interaction.

The following table illustrates potential modifications and their hypothetical impact on activity.

Table 2: Hypothetical In Vitro Activity of Thiourea Core and N-Substituted Analogues

Compound IDCore MoietyN'-SubstituentIn Vitro Activity (IC50, µM)
LeadThioureaH[Hypothetical Value]
Analogue 5ThioureaMethyl[Hypothetical Value]
Analogue 6ThioureaPhenyl[Hypothetical Value]
Analogue 7UreaH[Hypothetical Value]
Analogue 8GuanidineH[Hypothetical Value]

Rational Design of Analogues Based on Computational Modeling and Mechanistic Hypotheses

Computational modeling plays a vital role in the rational design of novel analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can predict the biological activity of designed compounds and provide insights into their binding modes with specific biological targets.

By constructing a pharmacophore model based on the known active compounds, researchers can identify the key structural features required for activity. This model can then be used to screen virtual libraries of compounds or to guide the design of new analogues with improved properties. Molecular docking studies can further refine these designs by predicting the binding affinity and orientation of the analogues within the active site of a target protein.

For instance, a mechanistic hypothesis might suggest that the thiourea moiety acts as a hydrogen bond donor-acceptor unit, while the substituted phenyl ring engages in hydrophobic or electronic interactions with the target. Computational studies can test this hypothesis by simulating the interactions and guiding the selection of modifications that are most likely to enhance these interactions.

In Vitro Biological Activity Relationship Analysis Based on Structural Variations

The data obtained from the in vitro biological evaluation of the synthesized analogues are crucial for establishing a comprehensive SAR. By comparing the activities of structurally related compounds, researchers can deduce the influence of specific chemical modifications.

Influence of Phenyl Substituents: A comparison of the activities of analogues with different substituents on the phenyl ring would reveal the electronic and steric requirements for optimal activity. For example, if analogues with electron-withdrawing groups at the 5-position consistently show higher activity, it would suggest that this feature is important for the mechanism of action.

Role of the Thiourea Core: By comparing the activity of the parent thiourea with its urea and guanidine counterparts, the significance of the sulfur atom for biological activity can be determined.

Impact of N'-Substituents: The SAR of the N'-substituted analogues would provide information on the size and nature of the substituent that is tolerated or required for high potency.

A comprehensive SAR analysis integrates all these findings to build a clear picture of how structural variations in the this compound scaffold affect its in vitro biological activity, thereby guiding the future design of more potent and selective compounds.

Investigation of Biological Mechanisms of Action of 1 2 Methoxy 5 Nitrophenyl 2 Thiourea in Vitro

Cellular Target Identification and Pathway Deconvolution (In Vitro Models)

Identifying the specific cellular components that interact with 1-(2-Methoxy-5-nitrophenyl)-2-thiourea is the first step in understanding its biological activity. A variety of in vitro techniques could be employed for this purpose. For instance, affinity chromatography, where the compound is immobilized on a solid support, could be used to isolate binding partners from cell lysates. These interacting proteins would then be identified using mass spectrometry.

Another approach involves computational modeling and virtual screening to predict potential protein targets based on the compound's structure. These predictions would then be validated experimentally. Once a target is identified, pathway deconvolution studies would follow. This could involve treating specific cell lines with the compound and using techniques like Western blotting or proteomic analysis to observe changes in the phosphorylation status or expression levels of key proteins within a signaling pathway. For example, if the compound were to target a specific kinase, a decrease in the phosphorylation of its downstream substrates would be expected.

Enzyme Kinetic Studies: Inhibition or Activation Mechanisms (In Vitro)

If a specific enzyme is identified as a target, detailed kinetic studies would be necessary to characterize the interaction. These assays would measure the rate of the enzymatic reaction in the presence of varying concentrations of this compound. By analyzing the data, researchers could determine whether the compound acts as an inhibitor or an activator.

Further experiments would aim to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring the enzyme's kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), in the presence of the compound. The half-maximal inhibitory concentration (IC50) would also be determined to quantify the compound's potency.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetCompound Concentration (µM)% InhibitionIC50 (µM)Inhibition Type
Kinase X0.1152.5Competitive
145
1085
Protease Y0.15> 50Not Determined
110
1020

Receptor Binding Studies and Ligand-Protein Interactions (In Vitro)

Should a receptor be identified as a potential target, radioligand binding assays would be a standard method to characterize the interaction. In these experiments, a radiolabeled ligand known to bind to the receptor is competed with increasing concentrations of this compound. The ability of the compound to displace the radioligand provides a measure of its binding affinity, typically expressed as the inhibitory constant (Ki).

Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could also be employed to study the kinetics and thermodynamics of the ligand-protein interaction in real-time, providing valuable information on the association and dissociation rates of the compound to its target receptor.

Table 2: Hypothetical Receptor Binding Affinity for this compound

Receptor TargetRadioligandKi (nM)Assay Type
G-Protein Coupled Receptor Z[3H]-Ligand A150Radioligand Displacement
Nuclear Receptor W[125I]-Ligand B> 10,000Radioligand Displacement

Cell-Based Assays for Elucidating Mechanistic Insights (In Vitro)

Cell-based assays are crucial for understanding how a compound affects cellular processes in a more physiologically relevant context. bioivt.com A wide array of assays can be utilized to gain mechanistic insights. For example, cell viability assays (e.g., MTT or CellTiter-Glo) would determine the cytotoxic or cytostatic effects of the compound on different cancer cell lines.

To delve deeper into the mechanism, assays that measure specific cellular events could be used. If apoptosis is suspected, assays for caspase activation or Annexin V staining could be performed. bioivt.com Reporter gene assays are useful for investigating the compound's effect on specific signaling pathways by measuring the activity of a reporter gene under the control of a pathway-responsive promoter. High-content screening, which combines automated microscopy with sophisticated image analysis, can simultaneously measure multiple cellular parameters, providing a comprehensive view of the compound's effects on cell morphology, protein localization, and organelle function.

Table 3: Hypothetical Data from Cell-Based Assays for this compound

Cell LineAssay TypeEndpoint MeasuredResult (at 10 µM)
Human Colon Cancer (HCT116)MTT AssayCell Viability40% reduction
Human Breast Cancer (MCF-7)Caspase-3/7 GloApoptosis Induction3.5-fold increase
Human Lung Cancer (A549)NF-κB Reporter AssayPathway ActivationNo significant change

Future Perspectives and Emerging Research Avenues for 1 2 Methoxy 5 Nitrophenyl 2 Thiourea in Chemical Biology

Advanced Material Science Applications (e.g., polymer chemistry, functional coatings)

The field of material science is continually seeking novel monomers and functional molecules to create polymers and coatings with tailored properties. 1-(2-methoxy-5-nitrophenyl)-2-thiourea presents several avenues for exploration in this domain.

Polymer Chemistry: Thiourea (B124793) derivatives have been investigated as building blocks for various polymers. Polythioureas, for instance, are known for their excellent thermal stability, high refractive index, and good adhesion properties. The specific substitution pattern of this compound could be leveraged to synthesize novel polythioureas with unique characteristics. The presence of the nitro group can enhance inter-chain hydrogen bonding, potentially leading to polymers with high tensile strength and thermal resistance. Furthermore, the methoxy (B1213986) group could improve solubility in organic solvents, facilitating polymer processing. Future research could focus on the polymerization of this compound, either as a homopolymer or as a co-monomer with other isocyanates or diamines, to produce materials for applications such as high-performance plastics, adhesives, and optical resins. For example, catalyst-free copolymerization of diamines and carbon disulfide has been shown to be a viable method for producing polythioureas with diverse functionalities. acs.org

Functional Coatings: The hydrogen-bonding capability of the thiourea group, amplified by the electron-withdrawing nitro group, makes this compound a promising candidate for the development of functional coatings. These coatings could exhibit properties such as corrosion resistance, anti-fouling, and self-healing. For instance, polythiourea formaldehyde-based coatings have demonstrated anticorrosion properties on stainless steel. researchgate.net The incorporation of this compound into a polymer matrix could enhance the adhesion of the coating to a substrate through strong hydrogen-bonding interactions. Additionally, the nitro group could provide sites for further chemical modification, allowing for the attachment of other functional moieties to the coating surface. Research in this area could explore the formulation of coatings containing this thiourea derivative and evaluate their performance in various demanding environments.

Development of Novel Organic Catalysts

Thiourea derivatives have emerged as a significant class of organocatalysts, primarily due to their ability to act as hydrogen-bond donors. wikipedia.org This interaction activates electrophiles, facilitating a wide range of chemical transformations. The catalytic activity of thioureas is highly dependent on the electronic nature of their substituents.

Future research should focus on synthesizing and evaluating this compound and its chiral analogues as catalysts in various asymmetric reactions. Bifunctional catalysts, incorporating both a thiourea moiety for substrate activation and a basic group (like an amine) for nucleophile activation, have shown remarkable efficiency and stereoselectivity. rsc.orgrsc.org The development of such bifunctional catalysts based on the this compound scaffold could lead to highly effective and selective catalysts for the synthesis of complex chiral molecules.

Chemosensor and Biosensor Applications

The ability of the thiourea group to bind anions through hydrogen bonding has led to the development of numerous thiourea-based chemosensors. nih.govtandfonline.com The strength and selectivity of this binding are influenced by the electronic properties of the aryl substituents.

The electron-withdrawing nitro group on the phenyl ring of this compound increases the acidity of the thiourea N-H protons, thereby enhancing its ability to bind anions. mdpi.com This makes the compound a promising candidate for the development of colorimetric or fluorescent chemosensors for various anions, such as fluoride, acetate, and phosphate (B84403). rsc.orgnih.gov The binding event can lead to a change in color or fluorescence, allowing for the visual or instrumental detection of the target anion. The methoxy group could be used to fine-tune the electronic properties and solubility of the sensor molecule.

Future research could involve the synthesis of chromogenic or fluorogenic derivatives of this compound and the evaluation of their sensing capabilities towards a range of anions. Furthermore, the integration of this compound into polymer matrices or onto the surface of nanomaterials could lead to the development of robust and reusable sensor devices. The potential for creating biosensors could also be explored by functionalizing the molecule with biorecognition elements to detect specific biological analytes.

Integration into Supramolecular Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions, such as hydrogen bonding. The strong and directional hydrogen-bonding capabilities of the thiourea moiety make it an excellent functional group for the construction of well-defined supramolecular architectures. psu.edu

Future research in this area could involve the crystallographic analysis of this compound and its derivatives to understand their solid-state packing and hydrogen-bonding motifs. This knowledge could then be used to design and synthesize novel supramolecular materials with specific topologies and functions, such as porous organic frameworks for gas storage or molecular crystals with interesting optical or electronic properties. The ability to control the self-assembly of these molecules could lead to the development of new functional materials.

Methodological Advancements in Thiourea Chemistry Research

The synthesis of functionalized thioureas is a cornerstone of research in this field. While several methods exist, the development of more efficient, sustainable, and versatile synthetic routes is an ongoing endeavor. researchgate.netresearchgate.net

Research into the synthesis of this compound can itself drive methodological advancements. Exploring novel synthetic strategies, such as flow chemistry or microwave-assisted synthesis, could lead to higher yields, shorter reaction times, and improved purity of this and related compounds. nih.gov For example, multicomponent reactions in a continuous-flow setup have been shown to be an efficient method for synthesizing a wide range of thioureas. nih.gov

Furthermore, the unique substitution pattern of this molecule makes it an interesting substrate for studying the reactivity of the thiourea group and the influence of the substituents on its chemical transformations. Investigating its reactions, such as cyclization to form heterocyclic compounds or its use as a precursor for other functional molecules, could expand the toolkit of synthetic organic chemists. These studies would not only provide a deeper understanding of thiourea chemistry but also open up new avenues for the synthesis of novel compounds with potential applications in various fields of chemical biology.

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Methoxy-5-nitrophenyl)-2-thiourea, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 2-methoxy-5-nitroaniline with thiourea or thiocyanate derivatives in polar aprotic solvents (e.g., acetone or DMF) under reflux. For example:

  • Step 1: React 2-methoxy-5-nitroaniline with potassium thiocyanate (KSCN) and pivaloyl chloride in acetone at 60–70°C for 2–4 hours .
  • Step 2: Purify via recrystallization using ethanol/water mixtures.

Key Variables:

VariableImpact on Yield
Solvent polarityHigher polarity improves thiourea formation.
TemperatureExcess heat may degrade nitro groups.
StoichiometryExcess KSCN (1.2–1.5 eq.) maximizes substitution.

Basic: How can spectroscopic techniques (NMR, IR, X-ray) resolve the structure of this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting due to nitro and methoxy substituents (δ 7.5–8.5 ppm). Thiourea NH protons appear as broad peaks at δ 9–11 ppm .
    • ¹³C NMR: The thiocarbonyl (C=S) carbon resonates at δ 180–185 ppm.
  • IR: Strong C=S stretch at ~1250–1350 cm⁻¹; nitro group absorbs at ~1520 and 1350 cm⁻¹.
  • X-ray Crystallography: SHELX software is used to refine crystal structures, revealing intramolecular hydrogen bonds (e.g., N–H⋯O) and planar geometry .

Advanced: How can computational modeling (DFT) predict the electronic properties and reactivity of this thiourea derivative?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

Map Frontier Orbitals: Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps.

Charge Distribution: Nitro and methoxy groups withdraw/donate electron density, affecting thiourea’s hydrogen-bonding capacity.

Reactivity Predictions: Simulate interactions with biological targets (e.g., enzyme active sites) using molecular docking.

Example Finding:
The nitro group reduces electron density on the aromatic ring, enhancing thiourea’s ability to act as a hydrogen-bond donor .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects.

  • Strategy 1: Variable-temperature NMR to detect tautomeric equilibria (e.g., thione ↔ thiol forms).
  • Strategy 2: Compare X-ray data (static structure) with solution-state NMR. If NH protons are missing in NMR, this suggests rapid exchange due to hydrogen bonding .
  • Strategy 3: Use Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .

Basic: What methods are recommended for assessing the purity of this compound?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% TFA. Retention time ~8–10 minutes.
  • TLC: Silica gel plates; eluent = ethyl acetate/hexane (1:1). Rf ~0.5.
  • Melting Point: Sharp MP ~180–185°C indicates high purity.

Advanced: How to design bioactivity assays to evaluate this compound’s antifungal or enzyme-inhibitory potential?

Methodological Answer:

Target Selection: Prioritize enzymes (e.g., dynein ATPase) or pathogens (e.g., Pyricularia oryzae) based on thiourea’s known bioactivity .

Assay Design:

  • Enzyme Inhibition: Measure IC50 using a colorimetric ATPase assay (e.g., malachite green method).
  • Antifungal Activity: Use agar dilution (MIC determination) against plant pathogens.

Structure-Activity Relationship (SAR): Compare with analogs (e.g., 1-(4-nitrophenyl)-2-thiourea) to identify critical substituents .

Advanced: What crystallographic challenges arise when determining the structure of nitro-substituted thioureas?

Methodological Answer:

  • Challenge 1: Nitro groups cause anisotropic displacement parameters, complicating refinement. Use high-resolution data (d < 0.8 Å) and SHELXL’s restraints .
  • Challenge 2: Twinning due to planar stacking. Employ PLATON’s TWINABS for data integration .
  • Example: In 1-(2-Chloro-5-nitrophenyl)-3-pivaloylthiourea, mirror-plane disorder was resolved using PART instructions in SHELX .

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